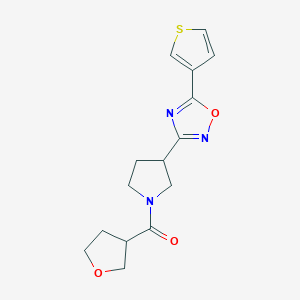
(Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , identified by CAS Number 2034414-32-7, is a novel derivative featuring a tetrahydrofuran moiety and a pyrrolidine ring substituted with a thiophene and an oxadiazole. This compound has garnered attention for its potential biological activities, particularly in drug discovery contexts.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O3S with a molecular weight of 319.4 g/mol. The structural features include:
- Tetrahydrofuran ring : A five-membered cyclic ether.
- Pyrrolidine ring : A five-membered saturated nitrogen-containing ring.
- Oxadiazole : A five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.
- Thiophene : A five-membered aromatic ring containing sulfur.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. These include:
- Anticancer Activity : Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications to oxadiazole structures can enhance their antiproliferative properties against human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .
- Antimicrobial Properties : The presence of the thiophene ring in conjunction with oxadiazole has been linked to enhanced antibacterial and antifungal activities. Compounds similar to the one have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some derivatives have been evaluated for their potential to inhibit GSK-3β, an enzyme implicated in neurodegenerative diseases. This inhibition suggests possible applications in treating conditions like Alzheimer's disease .
Anticancer Studies
A notable study evaluated various oxadiazole derivatives for their cytotoxic activity against multiple cancer cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cell growth in certain cancer types .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 10.5 |
| Caco-2 | 12.8 |
| MCF7 (Breast Cancer) | 15.0 |
Antimicrobial Activity
The antimicrobial efficacy was tested using the agar disc diffusion method against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound has a moderate to strong antibacterial effect, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Neuroprotective Potential
In vitro assays assessing the inhibition of GSK-3β revealed that the compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases:
| Compound | GSK-3β Inhibition (%) |
|---|---|
| Test Compound | 65 |
| Control Compound | 20 |
This data indicates that the compound may help mitigate neuroinflammation by inhibiting GSK-3β activity .
Case Studies
- Case Study on Anticancer Activity : A research project focused on synthesizing and testing a series of oxadiazole derivatives led to the identification of several compounds with enhanced cytotoxicity compared to standard chemotherapeutics.
- Clinical Implications : Preliminary studies suggest that compounds similar to this compound could serve as leads for developing new anticancer agents or antimicrobial drugs.
特性
IUPAC Name |
oxolan-3-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(11-2-5-20-8-11)18-4-1-10(7-18)13-16-14(21-17-13)12-3-6-22-9-12/h3,6,9-11H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDTJNYRUQWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














